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Get Quote

Chemical Foundation of Flavoxate

Flavoxate is classified as a muscarinic acetylcholine receptor antagonist [1] [2]. Its chemical structure is the

basis for understanding its activity.

IUPAC Name: 2-(1-piperidyl)ethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate [1]
Molecular Formula: C₂₄H₂₅NO₄ [3]

Molecular Weight: 391.5 g/mol [1]
Core Ring Systems: The molecule contains three key ring structures: a chromone (benzopyran-4-

one), a benzene, and a piperidine ring [1].

The following diagram maps the critical structural regions of Flavoxate involved in its interaction with the

muscarinic receptor, which are explained in the SAR analysis below.

Flavoxate Core Structure                Chromone Ring (Aromatic Region R1/R2)                Ester Linkage (X = Ester)                2-Carbon Spacer (Optimal Distance)                Tertiary Amine (N-Substituent)     
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Region (R1/R2)
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Ester Group (X)
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Tertiary Amine
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  Can be tertiary
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ammonium salt

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 5 Tech Support

https://www.smolecule.com/products/s528056?utm_src=pdf-body
https://www.smolecule.com/products/s528056?utm_src=pdf-interest
https://www.smolecule.com/products/s528056?utm_src=pdf-body
https://www.smolecule.com/products/s528056?utm_src=pdf-body
https://gpatindia.com/flavoxate-synthesis-sar-mcqstructurechemical-properties-and-therapeutic-uses/
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/flavoxate
https://gpatindia.com/flavoxate-synthesis-sar-mcqstructurechemical-properties-and-therapeutic-uses/
https://www.ncbi.nlm.nih.gov/books/NBK548911/
https://gpatindia.com/flavoxate-synthesis-sar-mcqstructurechemical-properties-and-therapeutic-uses/
https://gpatindia.com/flavoxate-synthesis-sar-mcqstructurechemical-properties-and-therapeutic-uses/
https://www.smolecule.com/products/s528056?utm_src=pdf-body
https://www.smolecule.com/products/s528056?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Click to download full resolution via product page

Key structural regions of Flavoxate critical for its muscarinic antagonist activity.

Structure-Activity Relationship (SAR) Analysis

The SAR data for Flavoxate and its derivatives can be summarized from available research [1]. The table

below outlines the role of each key structural component.

Structural Feature Role & SAR Requirement

Aromatic/
Heterocyclic Region
(R1/R2)

One of these rings must be heterocyclic or carbocyclic. This region is critical

for binding to the hydrophobic pocket of the muscarinic receptor.

Ester Linkage (X) The highest potency is achieved when X is an ester group. However, it can
also be an oxygen atom or absent.

Spacer Length Maximum potency is obtained when the distance between the ring-
substituted carbons is 2 carbon units. This optimal length aligns the

molecule correctly within the receptor site.

Amino Group (N-
Substituent)

The nitrogen can be part of a tertiary amine or a quaternary ammonium salt.

Different alkyl groups can be substituted on the nitrogen, affecting the
compound's properties.

Mechanism of Action and Physicochemical Properties

Flavoxate exerts its therapeutic effect by acting as a direct antagonist at muscarinic acetylcholine receptors

[1] [2]. This antagonism reduces the tonus of smooth muscles in the urinary bladder, which helps control

overactive bladder symptoms like frequent urination and urgency [1] [4].

The molecule's physical properties influence its behavior and safety profile. Flavoxate free base is

practically insoluble in water, while its hydrochloride salt form has higher aqueous solubility [2]. The drug's
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highly polar quaternary ammonium group is believed to limit its ability to cross the blood-brain barrier,

potentially reducing central nervous system side effects [3].

Property Value / Description

Mechanism of Action Muscarinic acetylcholine receptor antagonist [1] [2]

Octanol/Water Partition Coefficient 2.1 [1]

Solubility (Free Base) Practically insoluble in water (0.001% w/v at 25°C) [2]

Solubility (HCl Salt) 11.30 mg/mL in water at pH 5.7 [2]

Melting Point 246-248 °C [1]

Methods for SAR Investigation

While detailed experimental protocols specifically for Flavoxate SAR are not available in the search results,

modern drug discovery typically employs a combination of computational and experimental techniques for

such analyses.

Computational Chemistry & Molecular Modeling: Techniques like 3D-QSAR (Quantitative
Structure-Activity Relationship) are used to create predictive models that correlate the 3D
structural fields of molecules with their biological activity [5]. This helps in understanding the steric

and electrostatic requirements of the receptor pocket and in designing new derivatives.
Molecular Docking: This method predicts the preferred orientation of a molecule (like Flavoxate)

when bound to its target receptor (e.g., a muscarinic receptor) [5]. It helps visualize key interactions,
such as hydrogen bonding and hydrophobic contacts, providing a structural basis for the SAR.

Molecular Dynamics (MD) Simulations: MD simulations assess the stability of the protein-ligand
complex over time [6] [5]. Analyzing metrics like Root-Mean-Square Deviation (RMSD) reveals how

structural changes in the ligand affect its binding stability and dynamics.

Research Outlook
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Available data provides a foundational SAR for Flavoxate, but a comprehensive and quantitative analysis is

not publicly detailed. Research on related compounds, like terflavoxate, confirms the importance of the

chromone core and ester chain conformation for antispasmodic activity [7].

Future research directions to fully elucidate Flavoxate's SAR could include:

CoMFA/CoMSIA Studies: Advanced 3D-QSAR analyses to map the receptor's steric and

electrostatic requirements.
Systematic Analog Synthesis: Creating and testing analogs with variations at each key position

(R1, R2, X, spacer, amine) to build a robust quantitative dataset.
Biophysical Binding Assays: Using techniques like isothermal titration calorimetry to precisely

measure binding affinity and thermodynamic parameters for different derivatives.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s528056?utm_src=pdf-bulk
https://www.smolecule.com/products/s528056?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

